molecular formula C15H20ClNO5 B12622177 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate CAS No. 918884-95-4

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate

Cat. No.: B12622177
CAS No.: 918884-95-4
M. Wt: 329.77 g/mol
InChI Key: GFWHESQWGRAFBO-UHFFFAOYSA-M
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Description

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and an oxazolium ion, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxazolium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce amines.

Scientific Research Applications

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazolium ion can act as an electrophile, facilitating various biochemical reactions. The pathways involved often include the modulation of oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in coordination chemistry.

Uniqueness

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an oxazolium ion and a perchlorate group, enhancing its versatility in chemical reactions and research applications.

Properties

CAS No.

918884-95-4

Molecular Formula

C15H20ClNO5

Molecular Weight

329.77 g/mol

IUPAC Name

2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C15H20NO.ClHO4/c1-11-6-7-13(12(2)10-11)14-8-9-16(17-14)15(3,4)5;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

GFWHESQWGRAFBO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=[N+](O2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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